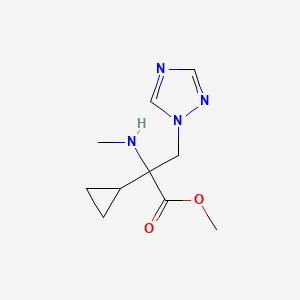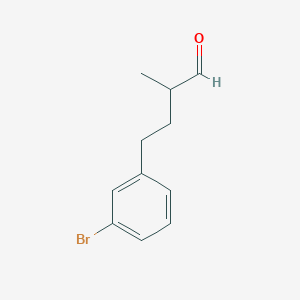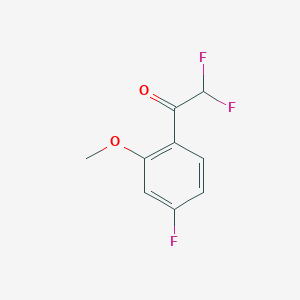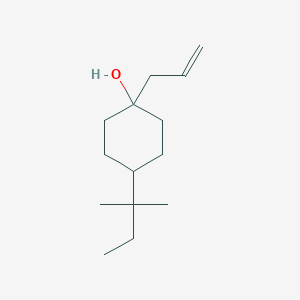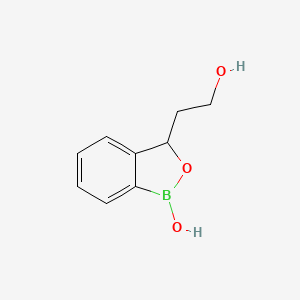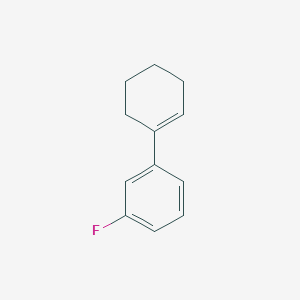![molecular formula C12H15ClN2O B13543448 2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride is a heterocyclic compound that features a spiro linkage between a pyrrolidine ring and a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride typically involves multicomponent reactions. One common method is the Stollé type reaction, which involves the reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride. This reaction produces 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones, which can then undergo further cyclocondensation reactions with various nucleophiles .
Industrial Production Methods
the principles of green chemistry, such as using aqueous media and avoiding hazardous reagents, are often applied to optimize the synthesis for industrial scale-up .
化学反应分析
Types of Reactions
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and pyrrolidine derivatives, which can be further functionalized for specific applications .
科学研究应用
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride involves its interaction with various molecular targets. The spiro linkage provides a rigid structure that can enhance binding to biochemical targets such as enzymes and receptors. The compound’s biological activity is often mediated through its ability to interfere with specific signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis .
相似化合物的比较
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]: These compounds also feature a spiro linkage and are used as fluorescent chemosensors.
Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine] derivatives: These compounds have similar structural motifs and are studied for their pharmacological activities.
Uniqueness
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride is unique due to its specific spiro linkage between a pyrrolidine ring and a quinoline moiety. This structural feature provides a distinct three-dimensional shape that can enhance its binding affinity and specificity for various biological targets, making it a valuable scaffold for drug development and other applications .
属性
分子式 |
C12H15ClN2O |
|---|---|
分子量 |
238.71 g/mol |
IUPAC 名称 |
spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H |
InChI 键 |
OZGOLWGIRRALHU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)NC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


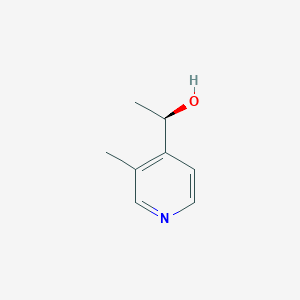
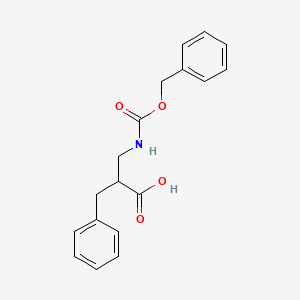
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
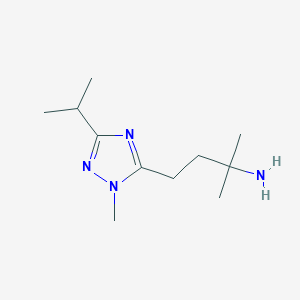
![7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
